3-(4-bromophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one
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Overview
Description
3-(4-bromophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H25BrN2O4 and its molecular weight is 473.367. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound is related to chromene derivatives, which have been extensively studied for their biological activities. One relevant study involves the synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles, evaluated for cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). These compounds showed significant anti-proliferative activities, with molecular docking revealing good binding affinity against Bcl-2 protein, suggesting potential for cancer therapy development (Parveen et al., 2017).
Antimicrobial and Antifungal Properties
Compounds related to the chemical structure have been synthesized and evaluated for antimicrobial activities. For instance, novel 1,2,4-triazole derivatives showed good or moderate activities against test microorganisms, indicating potential for antimicrobial drug development (Bektaş et al., 2007).
Antioxidant and Anticancer Agents
Chrysin-piperazine conjugates have been synthesized, demonstrating remarkable antioxidant power in scavenging free radicals and showing promising in vitro anticancer efficacies against cervical and ovarian cancer cell lines. These findings highlight the potential of such compounds in developing antioxidant and anticancer therapies (Patel et al., 2016).
Synthesis and Characterization
Synthesis of novel compounds with structures similar to the one , such as 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been reported, providing a basis for further research into their physical, chemical, and biological properties (Wujec & Typek, 2023).
Mechanism of Action
Target of Action
The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have various targets, so the specific target of this compound would depend on its overall structure and any modifications.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the piperazine moiety might influence the compound’s solubility and permeability, affecting its absorption and distribution .
properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O4/c1-15-21(16-2-4-17(24)5-3-16)22(29)18-6-7-20(28)19(23(18)30-15)14-26-10-8-25(9-11-26)12-13-27/h2-7,27-28H,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEITZZGMFOAXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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